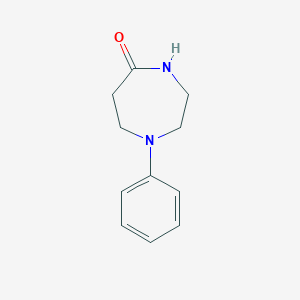

1-Phenyl-1,4-diazepan-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-6-8-13(9-7-12-11)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBVEGQURCFGSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653032 | |

| Record name | 1-Phenyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55186-91-9 | |

| Record name | 1-Phenyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Phenyl 1,4 Diazepan 5 One and Its Derivatives

Development of Synthetic Routes to the 1,4-Diazepan-5-one (B1224613) Core

The construction of the seven-membered diazepanone ring is a key challenge that has been addressed through various synthetic strategies, ranging from classical cyclization reactions to modern, intensified processes.

Cyclization and Condensation Reactions for Ring Formation

The formation of the 1,4-diazepan-5-one ring system is often achieved through intramolecular cyclization or intermolecular condensation reactions. A common strategy involves the reaction of a suitable N-substituted ethylenediamine (B42938) derivative with a three-carbon electrophilic component. For the synthesis of 1-phenyl-1,4-diazepan-5-one, this would typically involve N-phenylethylenediamine as a key starting material.

One established method for the synthesis of related 1,4-benzodiazepine-5-ones involves the condensation of o-phenylenediamines with various carbonyl compounds. nih.govnih.gov While not a direct synthesis of the non-fused this compound, the principles of cyclocondensation are transferable. For instance, the reaction of an N-phenyl-substituted diamine with a β-keto ester or a similar synthon can lead to the formation of the desired seven-membered ring.

Heteropolyacids have been employed as efficient catalysts for the synthesis of 1,4-diazepine derivatives. nih.gov These catalysts, such as Keggin-type heteropolyacids (HPAs), facilitate the intramolecular cyclization of ketimine intermediates under reflux conditions, leading to good to excellent yields of the desired diazepine (B8756704) rings. nih.gov The catalytic activity is dependent on the composition of the HPA, with the substitution of molybdenum atoms by vanadium atoms generally leading to decreased reaction times and increased product yields. nih.gov

One-Pot Synthesis Protocols and Process Intensification

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved efficiency. Several one-pot procedures have been developed for the synthesis of benzodiazepine (B76468) and diazepine derivatives. nih.govrsc.org A novel and efficient one-pot method for the synthesis of 1,4-benzodiazepine-5-ones involves a copper- and molybdenum-catalyzed cascade reaction of o-nitrobenzoic N-allylamides. nih.gov This process proceeds through nitrene formation, C-H bond insertion, C=C bond rearrangement, and C-N bond formation, offering a wide substrate scope and moderate to high yields. nih.gov

Process intensification, which aims to develop safer, more efficient, and sustainable chemical processes, is an area of growing interest. researchgate.net While specific literature on process intensification for this compound is limited, the principles can be applied from related syntheses. The shift from traditional batch processes to continuous manufacturing can lead to significant improvements in yield, purity, and safety, as demonstrated in the synthesis of other active pharmaceutical ingredients. frontiersin.org

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow synthesis has emerged as a powerful technology for the scalable and efficient production of pharmaceuticals. An efficient, gram-scale continuous-flow protocol has been reported for the synthesis of 3,4-dihydro-5H-benzo[e] nih.govnih.govdiazepin-5-one. rsc.orgresearchgate.net This method offers high yields and avoids the need for purification steps, making it suitable for the generation of compound libraries. rsc.org The development of a robust, scalable continuous manufacturing process for diazepam, a related 1,4-benzodiazepine (B1214927), highlights the potential of this technology to improve the synthesis of this class of compounds. frontiersin.orgnih.gov The two-step continuous flow synthesis of diazepam, optimized by screening residence times, temperatures, solvents, and ammonia (B1221849) sources in microfluidic chip reactors, resulted in a 96% yield of 91% pure product within 15 minutes. frontiersin.org

Advanced Catalytic Approaches in 1,4-Diazepan-5-one Synthesis

The use of advanced catalytic methods has significantly enhanced the efficiency and selectivity of 1,4-diazepan-5-one synthesis, enabling the construction of complex and chiral derivatives.

Transition Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Allylic Substitution)

Transition metal catalysis, particularly with palladium, has proven to be a versatile tool in organic synthesis. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reaction proceeds through the formation of a π-allyl palladium complex, which is then attacked by a nucleophile. wikipedia.org

A significant advancement in the synthesis of substituted 1,4-diazepan-5-ones is the palladium-catalyzed decarboxylative asymmetric allylic alkylation. nih.govnih.gov This reaction allows for the synthesis of gem-disubstituted diazepanone heterocycles bearing various functional groups in high yields (up to >99%) and high enantioselectivity (up to 95% ee). nih.gov The success of this transformation is highly dependent on the choice of ligand and solvent, with an electron-rich p-anisoyl lactam protecting group and a nonpolar solvent like methylcyclohexane (B89554) being crucial for achieving high enantioselectivity. nih.gov

Table 1: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of a 1,4-Diazepan-5-one Substrate nih.gov

| Entry | Allylating Agent | Ligand | Solvent | Yield (%) | ee (%) |

| 1 | Allyl tert-butyl carbonate | (S)-(CF3)3-t-BuPHOX | Toluene | 95 | 85 |

| 2 | Allyl tert-butyl carbonate | (S)-(CF3)3-t-BuPHOX | Methylcyclohexane | >99 | 92 |

| 3 | Cinnamyl tert-butyl carbonate | (S)-(CF3)3-t-BuPHOX | Methylcyclohexane | 98 | 95 |

Enantioselective Synthesis Strategies for Chiral 1,4-Diazepan-5-one Analogs

The development of enantioselective methods for the synthesis of chiral 1,4-diazepan-5-one analogs is of great importance, as the stereochemistry of a drug molecule can significantly impact its pharmacological activity. Many 1,4-benzodiazepines, although lacking a classical chiral center, are conformationally chiral and exist as a mixture of rapidly interconverting enantiomers at room temperature. researchgate.net

One strategy for the synthesis of enantiomerically pure 1,4-diazepanes involves the use of the chiral pool, starting from enantiomerically pure amino acids. nih.gov The key step in this approach is the intramolecular EDC coupling of amino acids to form the seven-membered ring. nih.gov

The palladium-catalyzed decarboxylative asymmetric allylic alkylation mentioned previously is a prime example of an enantioselective strategy. nih.govnih.gov By employing a chiral ligand, such as (S)-(CF3)3-t-BuPHOX, it is possible to control the stereochemical outcome of the reaction and produce enantioenriched gem-disubstituted diazepanones. nih.gov

Rhodium-catalyzed asymmetric hydroamination of internal alkynes has also been developed for the synthesis of chiral 3-vinyl-1,4-benzodiazepines with good to excellent yields and enantioselectivities. nih.gov This method provides a convenient entry to enantioenriched 1,4-BZD scaffolds. nih.gov

Furthermore, enantioselective synthesis of quaternary 1,4-benzodiazepin-2-ones has been achieved through a deprotonation/trapping protocol. nih.gov By installing a di(p-anisyl)methyl (DAM) group at the N1 position of 1,4-benzodiazepin-2-ones derived from enantiopure proteinogenic amino acids, retentive replacement of the C3-proton can be accomplished with excellent enantioselectivity. nih.gov

Table 2: Enantioselective Synthesis of a Quaternary 1,4-Benzodiazepin-2-one nih.gov

| Substrate | Electrophile | Product Yield (%) | Diastereomeric Ratio |

| N1-DAM-1,4-benzodiazepin-2-one | Methyl iodide | 95 | >95:5 |

| N1-DAM-1,4-benzodiazepin-2-one | Benzyl bromide | 92 | >95:5 |

Green Chemistry Principles and Sustainable Synthetic Methodologies

The application of green chemistry principles to the synthesis of 1,4-diazepan-5-one derivatives is an area of growing interest, aimed at reducing the environmental impact of chemical processes. Key strategies include the use of eco-friendly solvents, alternative energy sources, and recyclable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in sustainable synthesis, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. For instance, the synthesis of various benzo-fused diazepine derivatives has been efficiently achieved using microwave assistance. In one example, benzo-(5,6-e)- researchgate.nete-journals.in-diazepine-4,7-dione derivatives were synthesized by irradiating the reactants in a domestic microwave oven for a specified time, resulting in the formation of the desired products. e-journals.in Similarly, a novel microwave-assisted process was developed for the synthesis of 1,4-benzodiazepine derivatives using a copper(II) catalyst, achieving yields of 73–88% in just 15 minutes, a significant improvement over the 6 hours required with conventional heating. nih.gov These examples highlight the potential of microwave technology to enhance the efficiency and sustainability of synthesizing diazepine scaffolds.

Use of Greener Solvents and Catalysts: A core principle of green chemistry is the use of non-toxic and environmentally benign solvents. Water is an ideal green solvent, and its use in the synthesis of diazepine derivatives has been explored. For example, an eco-friendly methodology for the synthesis of 1,5-benzodiazepines was developed using itaconic acid as a green catalyst in water at room temperature. wikipedia.org

Furthermore, the use of heterogeneous and recyclable catalysts aligns with green chemistry principles. Volcanic ash has been employed as a heterogeneous acid catalyst for the synthesis of 3H-1,5-benzodiazepines, demonstrating good yields and reusability. wikipedia.org Chitosan functionalized with triacid imide has also been used as an efficient and recyclable catalyst for the one-pot synthesis of 1,5-benzodiazepines. nih.gov The development of nanocatalysts, such as copper(II)-clay, which can be used in solvent-free conditions and recycled multiple times, further contributes to the green synthesis of these heterocyclic systems. nih.gov

Table 1: Examples of Green Chemistry Approaches in Diazepine Synthesis

| Approach | Catalyst/Solvent/Method | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Copper(II) catalyst, DMF | Reduced reaction time (15 min vs. 6 h), higher yields | nih.gov |

| Microwave-Assisted Synthesis | Chloroform (moistening agent) | Rapid, efficient | e-journals.in |

| Green Catalyst/Solvent | Itaconic acid/Water | Eco-friendly, room temperature | wikipedia.org |

| Heterogeneous Catalyst | Volcanic ash | Recyclable, solvent-free | wikipedia.org |

| Nanocatalyst | Cu(II)-clay | Solvent-free, reusable | nih.gov |

| Hydrothermal Synthesis | BaTi₀.₈₅Zr₀.₁₅O₃ (BTZ) | Efficient, heterogeneous, solvent-free | nih.gov |

Chemical Reactivity and Ring Transformations of the 1,4-Diazepan-5-one System

The 1,4-diazepan-5-one ring system is amenable to a variety of chemical transformations that allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.

C-H Activation: Direct functionalization of C-H bonds is a powerful and atom-economical strategy for modifying organic molecules. In the context of this compound, C-H activation can be envisioned at the phenyl ring. While direct examples on this specific molecule are limited, studies on the closely related 1,4-benzodiazepinone scaffold have demonstrated the feasibility of palladium-catalyzed C-H activation for regioselective halogenation. researchgate.netnih.gov This process allows for the introduction of halogen atoms at the ortho position of the phenyl side chain, which can then serve as handles for further diversification through cross-coupling reactions. researchgate.net

A notable example of functionalization at a carbon center is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones. This reaction allows for the synthesis of enantioenriched gem-disubstituted diazepanones in high yields and enantioselectivities. nih.gov

Table 2: Functionalization Reactions of the 1,4-Diazepan-5-one System

| Reaction Type | Reagents/Catalyst | Position of Functionalization | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl bromides, Hydrazoic acid | N-1 | Schmidt ring expansion | e-journals.in |

| C-H Activation (Halogenation) | Pd(OAc)₂, NXS (X = Br, I) | Phenyl ring (ortho) | Regioselective, provides handle for cross-coupling | researchgate.netnih.gov |

| Allylic Alkylation | Palladium catalyst | C-geminal to carbonyl | Asymmetric, forms quaternary stereocenter | nih.gov |

The diazepanone moiety contains both amide and amine functionalities, which can undergo oxidation and reduction reactions.

Oxidation: The nitrogen atoms in the diazepine ring are susceptible to oxidation. For instance, the oxidation of a dibenzodiazepinone with reagents such as hydrogen peroxide in acetic acid can lead to the formation of the corresponding N-oxide. researchgate.net This transformation introduces a new functional group that can influence the electronic properties and biological activity of the molecule. Heterocyclic N-oxides are a class of compounds with a wide range of therapeutic applications. nih.gov

Reduction: The amide carbonyl group within the diazepanone ring can be reduced to a methylene (B1212753) group. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) can be used to achieve this transformation. For example, a substituted diazepanone was reduced with LiAlH₄ to yield the corresponding fully saturated diazepane, converting the lactam to a secondary amine. nih.gov This reduction removes the carbonyl group and increases the flexibility of the seven-membered ring.

Table 3: Oxidation and Reduction Reactions of the Diazepanone Moiety

| Reaction Type | Reagent | Transformation | Product | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂/AcOH | N-oxidation | N-oxide | researchgate.net |

| Reduction | LiAlH₄ | Amide reduction | Diazepane (secondary amine) | nih.gov |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. These reactions offer a powerful means to further functionalize the this compound scaffold, particularly after the introduction of a halide through C-H activation.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgnih.govlibretexts.org Halogenated derivatives of this compound, which can be prepared via regioselective C-H activation, are ideal substrates for Suzuki coupling. researchgate.net This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the phenyl ring, significantly expanding the structural diversity of the molecule. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org Similar to the Suzuki reaction, halogenated this compound derivatives could be employed as substrates in the Heck reaction. This would enable the introduction of various alkenyl groups, providing access to a different class of derivatives. The Heck reaction is a versatile method for the construction of complex olefinic structures.

While direct examples of Suzuki and Heck reactions on the this compound scaffold are not prominently reported in the reviewed literature, the established utility of these reactions on halogenated heterocyclic systems strongly supports their potential applicability for the diversification of this important molecular framework.

Table 4: Potential Intermolecular Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Potential Application | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Halogenated this compound + Organoboron compound | Palladium catalyst, Base | Arylation, heteroarylation, vinylation of the phenyl ring | wikipedia.orgnih.govlibretexts.org |

| Heck Reaction | Halogenated this compound + Alkene | Palladium catalyst, Base | Alkenylation of the phenyl ring | wikipedia.org |

Structural Elucidation and Conformational Analysis of 1 Phenyl 1,4 Diazepan 5 One

X-ray Crystallography and Solid-State Structural Characterization

X-ray crystallography stands as a definitive method for elucidating the atomic-level structure of crystalline solids, providing unparalleled insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Structures and Unit Cell Parameters

The crystal structures of several derivatives of 1,4-diazepan-5-one (B1224613) have been successfully determined using single-crystal X-ray diffraction. These studies reveal the fundamental framework of the diazepine (B8756704) ring and the orientation of its substituents. For instance, the crystal structure of 6-methyl-2,7-diphenyl-1,4-diazepan-5-one shows that it crystallizes in a monoclinic system. nih.gov Similarly, a derivative, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, also adopts a monoclinic crystal system. iucr.orgnih.gov In contrast, a 1:1 complex of 7-bromo-2,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one with chloral (B1216628) hydrate (B1144303) crystallizes in the orthorhombic space group Pbca. cdnsciencepub.comcdnsciencepub.com The unit cell parameters for these and other related compounds, which define the dimensions and angles of the basic repeating unit of the crystal lattice, have been precisely measured.

Table 1: Crystallographic Data for Selected 1,4-Diazepan-5-one Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 6-Methyl-2,7-diphenyl-1,4-diazepan-5-one | Monoclinic | P2₁/c | 10.8621 | 21.3210 | 13.3890 | 90 | 91.167 | 90 | nih.gov |

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Monoclinic | P2₁/n | - | - | - | - | - | - | iucr.orgnih.gov |

| 1-Benzyl-1,4-diazepan-5-one | Monoclinic | - | 12.602 | 7.4920 | 12.824 | 90 | 111.00 | 90 | nih.gov |

| t-3,t-6-dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one | Triclinic | Pī | 11.1980 | 12.2910 | 13.3610 | 93.151 | 97.650 | 92.660 | researchgate.net |

| 7-Bromo-2,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one · Chloral Hydrate Complex | Orthorhombic | Pbca | 13.45 | 26.74 | 11.23 | 90 | 90 | 90 | cdnsciencepub.comcdnsciencepub.com |

| 7-Chloro-2,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one · Chloral Hydrate Complex | Orthorhombic | Pbca | 13.43 | 26.60 | 11.20 | 90 | 90 | 90 | cdnsciencepub.comcdnsciencepub.com |

Analysis of Intermolecular Interactions (e.g., N-H⋯O and C-H⋯O Hydrogen Bonding, C-Cl⋯π Interactions)

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. In the crystal structures of 1,4-diazepan-5-one derivatives, hydrogen bonding plays a pivotal role. N-H⋯O hydrogen bonds are a recurring motif, where the amide N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen atom of a neighboring molecule, often leading to the formation of dimers. nih.govresearchgate.netnih.goviucr.orgiucr.org These dimers can be further linked by other interactions.

Weak C-H⋯O hydrogen bonds also contribute to the stability of the crystal lattice. nih.govnih.gov In derivatives containing chlorine atoms, C-Cl⋯π interactions have been observed, where the chlorine atom interacts with the electron-rich π system of a phenyl ring on an adjacent molecule. iucr.orgiucr.org Furthermore, Hirshfeld surface analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one revealed that H⋯H (45.6%), Cl⋯H/H⋯Cl (23.8%), H⋯C/C⋯H (12.6%), and H⋯O/O⋯H (8.7%) contacts are the most significant contributors to the crystal packing. iucr.orgiucr.org In some cases, weak N-H⋯π and C-H⋯π interactions are also present, further stabilizing the three-dimensional structure. nih.gov

Conformational Preferences of the Seven-Membered Ring (e.g., Chair Conformation, Puckering Parameters)

The seven-membered diazepine ring is not planar and can adopt several conformations. X-ray diffraction studies have shown that in the solid state, the 1,4-diazepan-5-one ring predominantly adopts a chair conformation. iucr.orgnih.govnih.govnih.gov However, other conformations, such as a boat conformation, have also been observed, for instance, in a nitroso derivative of a diazepan-5-one. researchgate.netnih.gov

Advanced Spectroscopic Methods for Solution-State Conformation and Dynamics

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer valuable information about the conformational dynamics and functional groups of molecules in solution.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Rotational Barriers

Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the energetics of conformational changes that occur on the NMR timescale. For derivatives of 1,4-diazepan-5-one, DNMR has been used to determine the energy barriers for processes such as ring inversion and rotation around single bonds.

For instance, studies on N-nitroso and N-formyl derivatives of diazepan-5-ones have utilized dynamic ¹H NMR to measure the energy barriers for rotation around the N-NO and N-CO bonds, respectively. researchgate.net The inversion of the seven-membered ring in some diazepinone derivatives has also been investigated using temperature-dependent ¹H NMR. acs.org The coalescence of signals at different temperatures allows for the calculation of the free energy of activation (ΔG‡) for the conformational exchange process. acs.org In a related system, the rotational barriers for the amide bond and a 2'-chlorophenyl group in a ligand containing an isoquinoline (B145761) carboxamide core were determined to be around 17 to 18 kcal/mol. nih.gov These studies provide quantitative data on the flexibility of the diazepine ring and the rotational freedom of its substituents in solution.

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the context of 1-phenyl-1,4-diazepan-5-one and its analogs, IR spectroscopy is instrumental in confirming the presence of key structural features.

Based on a thorough review of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not publicly available.

Studies providing in-depth analysis based on Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, including geometry optimization, Frontier Molecular Orbital (HOMO/LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, conformational landscapes, and interaction energy analysis, have been conducted on various derivatives of the 1,4-diazepan-5-one core structure.

For instance, extensive research is available for compounds such as 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one nih.govresearchgate.netiucr.orgnih.gov and 2,7-diphenyl-1,4-diazepan-5-one. ijasrm.com These studies provide valuable insights into the structural and electronic properties of the diazepan-one ring system. However, the specific substituents on these analogs significantly influence their computational results.

Due to the strict requirement to focus solely on This compound , and the absence of specific research data for this exact molecule, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline. Presenting data from its derivatives would not accurately represent the unique properties of the title compound.

Therefore, the content for the following sections cannot be provided:

Computational Chemistry and Theoretical Investigations of 1 Phenyl 1,4 Diazepan 5 One

Molecular Docking and Receptor Interaction Modeling

Computational methods, particularly molecular docking, have become instrumental in elucidating the potential therapeutic targets of novel chemical entities. For 1-phenyl-1,4-diazepan-5-one and its analogs, these theoretical investigations provide critical insights into how the molecule might interact with biological receptors at an atomic level, guiding further research and development.

Prediction of Ligand-Receptor Binding Mechanisms and Affinities

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the resulting interaction, often expressed as a binding affinity or docking score. Studies on the 1,4-diazepan-5-one (B1224613) scaffold have explored its potential to bind to various receptors, revealing mechanisms driven by a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions.

The conformational flexibility of the seven-membered diazepane ring is a key determinant in its binding capabilities. The orientation of the phenyl substituent can significantly influence how the molecule fits into a receptor's binding pocket. Theoretical studies on related benzodiazepine (B76468) analogs, which share structural similarities, indicate that interactions with specific cationic sites within a receptor are crucial for high-affinity binding. nih.gov

Docking studies on derivatives of the 1,4-diazepan-5-one core have yielded specific predictions of binding affinities for key receptors. For instance, a computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, a related diazepanone, with the human estrogen receptor alpha (PDB ID: 3ERT) predicted a favorable binding affinity with a docking score of -8.9 kcal/mol. nih.goviucr.orgiucr.org This strong interaction energy suggests that the diazepan-5-one scaffold is a viable candidate for interacting with this receptor. iucr.org Similarly, in silico analyses of other complex diazepine (B8756704) derivatives targeting the GABA-A receptor have shown strong binding energies, which in some cases are predicted to be greater than that of the reference drug diazepam. mdpi.com The higher affinity is attributed to a greater number of hydrophobic and strong electrostatic interactions. mdpi.com

Table 1: Predicted Binding Affinities for 1,4-Diazepan-5-one Derivatives

| Compound Derivative | Target Receptor | Predicted Binding Affinity (Docking Score) | Reference |

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Human Estrogen Receptor (3ERT) | -8.9 kcal/mol | nih.goviucr.orgiucr.org |

| 2,3,4,5-tetrahydro iucr.orgdiazepino[1,2-a]benzimidazole deriv. | GABA-A Receptor (Benzodiazepine Site) | Higher than Diazepam | mdpi.com |

| Diazepam (related benzodiazepine) | Model Receptor | -0.9577 kcal/mol (Potential Energy) | researchgate.net |

Biological Activities and Mechanistic Studies of 1 Phenyl 1,4 Diazepan 5 One Derivatives

Investigations into Broad-Spectrum Biological Activities

The therapeutic potential of heterocyclic compounds is a cornerstone of medicinal chemistry, with the 1,4-diazepan-5-one (B1224613) scaffold emerging as a structure of significant interest. Derivatives of this seven-membered ring system have been investigated for a variety of biological effects. This section details the research into the antimicrobial, anticancer, and antiviral properties of compounds derived from the core 1-phenyl-1,4-diazepan-5-one structure.

Antimicrobial (Antibacterial and Antifungal) Activity Profiles and Modes of Action

Derivatives of 1,4-diazepan-5-one have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. A notable study focused on a series of novel 2,7-diaryl- researchgate.netresearchgate.net-diazepan-5-ones, which were assessed for their in vitro antimicrobial activity using the disc diffusion method.

The antibacterial screening was conducted against a panel of Gram-positive and Gram-negative bacteria. Generally, the synthesized 2,7-diaryl- researchgate.netresearchgate.net-diazepan-5-ones demonstrated a range of modest antibacterial activity. The compounds were observed to be more active against Staphylococcus aureus, Salmonella typhi, and Pseudomonas aeruginosa, while showing less activity against Escherichia coli. researchgate.net Among the tested compounds, 2,7-bis(2-chloro-phenyl)- researchgate.netresearchgate.net-diazepan-5-one was identified as the most effective antibacterial agent in the series. researchgate.net The introduction of alkyl groups at other positions on the diazepanone ring did not appear to significantly influence the biological activity. researchgate.net

In terms of antifungal activity, these derivatives were tested against several fungal strains, including Aspergillus flavus, Aspergillus fumigatus, Mucor, Candida albicans, and Rhizopus. All synthesized compounds showed a modest spectrum of in vitro antifungal activity. researchgate.net Similar to its antibacterial profile, 2,7-bis(2-chloro-phenyl)- researchgate.netresearchgate.net-diazepan-5-one was the most active antifungal compound among the chloro-substituted derivatives. researchgate.net The specific zones of inhibition, which indicate the degree of antimicrobial activity, were recorded and are detailed in the table below. The precise mechanisms of action for these antimicrobial activities have not been fully elucidated and require further investigation.

| Compound | Bacterial/Fungal Strain | Activity (Zone of Inhibition) |

|---|---|---|

| General 2,7-diaryl- researchgate.netresearchgate.net-diazepan-5-ones | Staphylococcus aureus | More Active |

| Salmonella typhi | More Active | |

| Pseudomonas aeruginosa | More Active | |

| Escherichia coli | Less Active | |

| 2,7-bis(2-chloro-phenyl)- researchgate.netresearchgate.net-diazepan-5-one | Bacterial Panel | Most Effective |

| Fungal Panel | Most Active |

Exploration of Potential Anticancer and Antiviral Properties

The search for novel chemotherapeutic agents has led to the exploration of various heterocyclic scaffolds, including the 1,4-diazepane ring system, for potential anticancer activity. researchgate.net Research in this area has involved synthesizing derivatives where the diazepane moiety is fused or substituted with other biologically active structures.

In one such investigation, a novel series of 7-(1,4-diazepan)-substituted researchgate.netnih.govoxazolo[4,5-d]pyrimidines were synthesized and evaluated for their in vitro anticancer activity against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). researchgate.net From this series, two compounds, 7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl researchgate.netnih.govoxazolo-[4,5-d]-pyrimidine and 7-(1,4-diazepan)-1-yl-2-(4-methylphenyl)-5-phenyl researchgate.netnih.govoxazolo[4,5-d]pyrimidine, demonstrated noteworthy efficacy. researchgate.net These compounds exhibited significant growth inhibitory, cytostatic, and cytotoxic activities against the tested cancer subpanels, suggesting their potential as leads for the development of new anticancer drugs. researchgate.net The activity of these compounds is summarized in the table below.

| Activity Metric | Concentration Range (μM) |

|---|---|

| Growth Inhibitory (GI50) | 0.9 - 1.9 |

| Cytostatic (TGI) | 2.1 - 3.6 |

| Cytotoxic (LC50) | 5.9 - 7.4 |

Regarding antiviral properties, the exploration of this compound derivatives is less defined in the scientific literature. While related structures like 1,4-benzodiazepines have been investigated as potential antiviral agents, particularly against the respiratory syncytial virus (RSV), specific studies focusing on the antiviral activity of the this compound scaffold are not extensively reported. nih.gov Further research is required to determine if this particular class of compounds holds any promise as antiviral agents.

Structure Activity Relationship Sar Studies and Rational Drug Design for 1 Phenyl 1,4 Diazepan 5 One Analogs

Influence of Substituent Effects on Biological Activity and Receptor Binding

The biological activity of 1-phenyl-1,4-diazepan-5-one analogs is highly dependent on the nature and position of substituents on both the phenyl and the 1,4-diazepane rings. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Substitutions on the phenyl ring at position 1 of the diazepane core play a critical role in modulating the pharmacological activity. Generally, electron-withdrawing groups tend to influence the potency of these compounds. The position of the substituent is also a key determinant of activity.

Research on related 1,4-benzodiazepine (B1214927) structures, which share the diazepine (B8756704) ring, indicates that electron-attracting substituents on the aromatic ring can enhance biological activity. For instance, the introduction of a chlorine atom can significantly increase activity compared to unsubstituted analogs. Studies on 6-phenyl-4H-pyrrolo[1,2-a]benzodiazepines have shown that a chlorine atom at the ortho position of the phenyl group increases activity, whereas a fluorine atom at the same position leads to a decrease in activity. The presence of electronegative atoms like fluorine and chlorine on an aromatic ring can augment electron density, which may contribute to enhanced biological activity.

The following table summarizes the general influence of common phenyl ring substitutions on the activity of diazepine-based compounds, based on findings from related molecular scaffolds.

| Substituent | Position | General Effect on Activity | Reference |

| Chloro (Cl) | Ortho | Increase | |

| Chloro (Cl) | Para | Varies | |

| Fluoro (F) | Ortho | Decrease | |

| Fluoro (F) | Para | Varies | |

| Methoxy (OCH3) | Para | Varies |

Modifications to the seven-membered 1,4-diazepane ring are also a key strategy in SAR studies. The diazepine ring is not planar and can adopt different conformations, which can be influenced by substitutions. These conformational changes can have a profound impact on how the molecule fits into a receptor's binding site.

Introducing substituents on the diazepine ring can affect the molecule's affinity for its biological target. For example, in the related 1,4-benzodiazepine, diazepam, the introduction of a methyl group at the 3-position creates a chiral center and stabilizes certain conformations of the diazepine ring. This conformational stabilization can lead to differences in biological activity between stereoisomers. The synthesis of 1,4-diazepanes with a variety of substituents at different positions has been explored to investigate their potential as selective ligands for various receptors. The flexibility of the diazepine ring is a critical factor for receptor affinity, and modifications that constrain its conformation can lead to a decrease in activity.

Stereochemical Aspects and Chiral Recognition in Biological Systems

The three-dimensional structure of a drug molecule is paramount to its interaction with biological targets, which are themselves chiral. Even in the absence of a formal chiral center, the non-planar nature of the 1,4-diazepane ring can confer chirality to the molecule.

The introduction of a chiral center into the this compound scaffold can lead to enantiomers with distinct pharmacological profiles. This is because the two enantiomers can have different affinities for their biological receptors. The body's receptors are themselves chiral and can preferentially bind to one enantiomer over the other, a phenomenon known as enantioselectivity.

For example, studies on chiral 1,4-benzodiazepines have demonstrated significant differences in the binding affinities of their enantiomers to the central nervous system (CNS) benzodiazepine (B76468) receptor. It has been proposed that the benzodiazepine receptor complex recognizes a specific conformation of the diazepine ring. The introduction of a chiral center can favor the adoption of the more active conformation, leading to a more potent therapeutic effect. The different spatial arrangements of substituents in enantiomers can result in one isomer fitting perfectly into the receptor's binding site while the other may bind weakly or not at all.

The differential interaction of enantiomers with their biological targets is a well-documented phenomenon. In the case of diazepine derivatives, enantioselective binding has been observed for various receptors. For instance, the binding of diazepam to alpha1-acid glycoprotein, a plasma protein, is known to be enantioselective.

Research on chiral 5H-dibenzo[a,d]cycloheptene analogues has shown substantial enantiospecificity toward dopamine (B1211576) and serotonin (B10506) receptor subtypes. In one case, the (R)-(-) enantiomer had a higher dopamine D-4 selectivity than its (S)-(+) counterpart due to enhanced binding to the D-4 receptor. Similarly, studies on a chiral 1,4-benzodiazepine analog revealed that one stereoisomer is preferentially bound by human serum albumin (HSA), while the CNS receptor shows opposite enantioselectivity. These findings underscore the importance of considering stereochemistry in drug design, as different enantiomers can have not only different potencies but also different pharmacokinetic and pharmacodynamic properties. The enantioselective synthesis of related benzodiazepine and benzoxazepine scaffolds has been developed to access specific enantiomers for biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictive Tools

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of novel compounds and to guide the design of more potent analogs.

QSAR studies on diazepine derivatives have been employed to understand the structural requirements for their biological activity. For instance, a QSAR study on a series of tetrahydroimidazo-[4,5,1-jk]-benzodiazepinone derivatives identified key structural features for anti-HIV activity. The study suggested that the presence of a bulky and electropositive group in the five-membered ring and electron-withdrawing groups in the seven-membered ring would have a positive impact on antiviral activity.

These models are built by first transforming the molecular structures into numerical descriptors that quantify various physicochemical properties. Statistical methods are then used to develop a mathematical relationship between these descriptors and the observed biological activity. The predictive power of QSAR models allows for the virtual screening of large compound libraries, prioritizing the synthesis of candidates with a higher probability of success.

Computational tools are also instrumental in predicting potential adverse drug reactions at the early stages of drug development. By analyzing the chemical structure of a compound, these tools can identify fragments that may be converted into reactive metabolites with toxic properties. Integrating this information with the predicted pharmacological profile of a compound can lead to the design of safer and more effective drug candidates.

Development of Predictive Models for Biological Potency and Selectivity

To accelerate the drug discovery process and reduce the reliance on costly and time-consuming synthesis and testing, computational methods are employed to develop predictive models. These models, often in the form of Quantitative Structure-Activity Relationship (QSAR) equations, establish a mathematical relationship between the chemical structure of the this compound analogs and their biological activity.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of this compound analogs with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled.

Molecular Descriptor Calculation: A wide range of numerical descriptors that encode various aspects of the molecular structure (e.g., electronic, steric, hydrophobic, and topological properties) are calculated for each analog.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to identify the subset of descriptors that best correlate with the observed biological activity.

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds.

While specific QSAR models for this compound are not extensively reported in publicly available literature, the general principles of QSAR can be applied. For a hypothetical series of analogs, a predictive model might take the following form:

log(1/IC50) = β0 + β1(logP) + β2(HOMO) + β3(ASA) + ...

Where:

log(1/IC50) represents the biological activity.

logP is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.

HOMO is the energy of the Highest Occupied Molecular Orbital, an electronic descriptor.

ASA is the Accessible Surface Area, a steric descriptor.

βn are the regression coefficients determined from the statistical analysis.

The following interactive table illustrates a hypothetical dataset and the parameters that would be used to build such a model.

| Compound ID | Substituent (R) | log(1/IC50) | logP | HOMO (eV) | ASA (Ų) |

| 1a | H | 5.2 | 2.1 | -6.5 | 350 |

| 1b | 4-Cl | 5.8 | 2.8 | -6.7 | 375 |

| 1c | 4-OCH3 | 5.5 | 2.0 | -6.3 | 380 |

| 1d | 4-NO2 | 6.1 | 2.2 | -7.0 | 385 |

| 1e | 3-CH3 | 5.4 | 2.6 | -6.4 | 370 |

This table presents hypothetical data for illustrative purposes.

Correlation of Molecular Descriptors with Biological Responses

The foundation of any predictive QSAR model lies in the correlation between specific molecular descriptors and the observed biological responses of the this compound analogs. By analyzing these correlations, researchers can gain insights into the physicochemical properties that are crucial for a compound's activity.

Key Molecular Descriptors and Their Potential Correlations:

Hydrophobicity (logP): A positive correlation between logP and biological activity often suggests that the compound needs to cross cell membranes to reach its target. However, an optimal logP value is usually observed, as excessively high hydrophobicity can lead to poor solubility and non-specific binding.

Electronic Properties: Descriptors such as Hammett constants (σ), dipole moment, and molecular orbital energies (HOMO and LUMO) can reveal the importance of electronic interactions (e.g., hydrogen bonding, π-π stacking) between the analog and its biological target. For instance, electron-withdrawing substituents on the phenyl ring might enhance activity by modulating the electronic nature of the aromatic system.

Steric and Topological Properties: Descriptors like molecular weight, molar refractivity, and various shape indices (e.g., Kappa shape indices) can indicate the influence of the size and shape of the substituents on the binding affinity. A negative correlation with a bulky substituent at a particular position might suggest steric hindrance within the binding pocket of the target protein.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors is a critical descriptor, as these interactions are often key to ligand-receptor binding. The introduction or removal of such groups in the this compound scaffold can significantly impact biological activity.

The following interactive table provides a hypothetical example of how different molecular descriptors for a series of this compound analogs might correlate with their biological response.

| Compound ID | Substituent (R) | Biological Response (Ki, nM) | logP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | H-Bond Acceptors |

| 2a | H | 150 | 2.1 | 3.5 | 204.26 | 2 |

| 2b | 4-F | 120 | 2.3 | 4.1 | 222.25 | 2 |

| 2c | 4-OH | 95 | 1.9 | 3.8 | 220.26 | 3 |

| 2d | 4-CN | 80 | 2.0 | 5.2 | 229.27 | 3 |

| 2e | 2-Cl | 200 | 2.8 | 3.9 | 238.71 | 2 |

This table presents hypothetical data for illustrative purposes.

By analyzing such data, researchers can deduce that for this hypothetical series, the introduction of a hydrogen bond acceptor and an increase in the dipole moment at the 4-position of the phenyl ring are favorable for biological activity, while a bulky substituent at the 2-position is detrimental. This information is invaluable for the rational design of new, more potent this compound analogs.

Advanced Applications and Future Research Directions of 1 Phenyl 1,4 Diazepan 5 One in Chemical Biology and Medicinal Chemistry

Development as Novel Therapeutic Agents and Lead Compounds

The inherent bioactivity of the diazepine (B8756704) framework has spurred extensive research into developing derivatives of 1-phenyl-1,4-diazepan-5-one as lead compounds for various diseases. nih.govnih.gov These efforts focus on optimizing their pharmacological profiles for specific targets and exploring their potential in new therapeutic areas beyond their traditional central nervous system (CNS) applications.

Optimization of Pharmacological Profiles for Central Nervous System Disorders

Derivatives of the 1,4-diazepine structure are predominantly known for their utility in developing psychoactive drugs that inhibit signals in the central nervous system. nih.gov The 1,4-benzodiazepine (B1214927) structure, in particular, is the foundation for numerous clinically used drugs for anxiety, epilepsy, and insomnia. researchgate.netnih.govnih.gov Research has focused on modifying the this compound core to fine-tune its activity and selectivity for specific CNS targets.

A key area of development has been the synthesis of derivatives as potent antagonists for the 5-hydroxytryptamine 6 (5-HT6) receptor, which is associated with learning and memory. openpharmaceuticalsciencesjournal.com By modifying the diazepane scaffold, researchers have developed 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides. These compounds have shown the potential to act as 5-HT6 antagonists, which may help prevent memory loss in cognitive disorders. openpharmaceuticalsciencesjournal.com The optimization process involves synthesizing a library of compounds with various substitutions and evaluating their structure-activity relationships. For example, substitutions on the phenylsulfonamide portion of the molecule can significantly impact binding affinity and efficacy at the 5-HT6 receptor. openpharmaceuticalsciencesjournal.com

Computational studies, including molecular docking, play a crucial role in this optimization process. They help predict how different derivatives will bind to the target receptor, such as the GABA-A receptor, guiding the synthesis of more potent and selective compounds. arabjchem.org Log P values are also considered to ensure that the modified compounds can effectively penetrate the central nervous system. arabjchem.org

Table 1: Examples of 1,4-Diazepane Derivatives and their CNS-Related Activity

| Compound Class | Structural Modification | Target/Application | Key Findings | Reference |

|---|---|---|---|---|

| 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides | Addition of a methyl-phenyl-sulphonamide moiety to the diazepane ring | 5-HT6 Antagonists for Cognitive Disorders | Derivatives showed comparable activity to previously reported 5-HT6 antagonists. | openpharmaceuticalsciencesjournal.com |

| Substituted 1,4-diazepan-5-ones | Introduction of dimethyl and nitroso groups | General CNS activity | Docking studies showed that the compounds inhibit the active site of the target protein, suggesting potential as drug molecules. | nih.gov |

| Phenylpiperazine-substituted benzodiazepines | Incorporation of a phenylpiperazine ring | Antianxiety and Skeletal Muscle Relaxant | Target compounds correctly dock into the binding pocket of the GABA-A receptor. | arabjchem.org |

Exploration in Emerging Therapeutic Areas (e.g., Metabolic Diseases, Immunomodulation)

While the CNS remains a primary focus, the unique chemical properties of the diazepine scaffold suggest its potential utility in other therapeutic areas. One emerging field is immunomodulation. Studies on diazepam, a well-known 1,4-benzodiazepine analog, have demonstrated its ability to impair both innate and adaptive immune responses. nih.gov Diazepam has been shown to suppress the proliferation of peripheral blood mononuclear cells, inhibit the production of inflammatory cytokines like TNF-alpha and Interleukin-2 (IL-2), and ameliorate clinical signs in animal models of autoimmune diseases. nih.govnih.gov

These findings suggest that the core 1,4-diazepan-5-one (B1224613) structure could serve as a template for developing novel immunomodulatory agents. By modifying the scaffold, it may be possible to create compounds that selectively target immune pathways, offering new treatment options for autoimmune disorders and inflammatory conditions. This research is still in its early stages for the specific this compound backbone, but the activity of its close analogs provides a strong rationale for future exploration. The potential application in metabolic diseases is a less explored but plausible avenue, given the broad bioactivity of privileged scaffolds.

Role as Chemical Probes and Synthetic Building Blocks

Beyond its direct therapeutic applications, this compound is a valuable molecule in synthetic chemistry. Its structure serves as both a key intermediate for building more complex molecules and a component in the design of advanced materials.

Intermediate in the Synthesis of Complex Bioactive Molecules and Privileged Scaffolds

The 1,4-diazepine ring system is considered a privileged scaffold because it can bind to multiple, diverse biological targets. figshare.comrsc.orgnih.gov Consequently, this compound and related compounds are crucial intermediates in the synthesis of compound libraries for drug discovery. rsc.org Efficient synthetic protocols, including one-pot and continuous-flow methods, have been developed to produce these scaffolds on a large scale. rsc.orgtandfonline.comresearchgate.net

This scaffold is used to construct a wide array of more complex bioactive molecules. For example, it can be a starting point for creating fused heterocyclic systems, such as benzo[b]pyrano[2,3-e] openpharmaceuticalsciencesjournal.comnih.govdiazepines, which have been evaluated for their cytotoxic activity. mdpi.com The reactivity of the diazepanone ring allows for the addition of various functional groups and the construction of new ring systems, leading to diverse molecular architectures with a range of pharmacological properties, including potential anti-HIV, antiarrhythmic, and antitumor activities. nih.govtandfonline.com A related compound, 1-Benzyl-1,4-diazepan-5-one, has been explicitly identified as a diazepane intermediate that can be used to synthesize inhibitors of human nitric oxide synthase. nih.govnih.gov

Application in Supramolecular Chemistry and Advanced Materials Science

The structural features of this compound derivatives lend themselves to applications in supramolecular chemistry. The presence of hydrogen bond donors (N-H) and acceptors (C=O) allows these molecules to self-assemble into well-ordered, higher-level structures.

X-ray crystallography studies of the related 1-Benzyl-1,4-diazepan-5-one have revealed that the molecules form dimers through intermolecular N-H···O hydrogen bonds. nih.gov These dimers are further linked by C-H···O interactions, creating infinite sheets. This ability to form predictable, ordered assemblies is a cornerstone of supramolecular chemistry and crystal engineering. Such self-assembling properties are being explored for the development of new materials with unique optical, electronic, or recognition properties. The diazepanone scaffold provides a rigid and versatile platform that can be functionalized to control these intermolecular interactions and guide the formation of desired supramolecular architectures.

Q & A

Q. What are the common synthetic routes for 1-Phenyl-1,4-diazepan-5-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as the acylation of a diazepane core with a benzoyl chloride derivative under basic conditions. For example, analogous compounds like 1-Benzyl-1,4-diazepan-5-one are synthesized via cyclization reactions starting from precursors like piperidin-4-ones using Schmidt rearrangement . Optimization may include adjusting reaction temperature, solvent polarity (e.g., THF or DMF), and stoichiometry of reagents. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key steps include:

- Crystal mounting and data collection using MoKα radiation (λ = 0.71073 Å) .

- Structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL, which handles displacement parameters and hydrogen bonding networks .

- Visualization using ORTEP-III for thermal ellipsoid plots and hydrogen-bonding analysis . Reported lattice parameters (e.g., monoclinic system with β = 111.00°) should align with experimental data .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?

- NMR : - and -NMR to confirm substituent positions and ring conformation. Coupling constants (e.g., ) help identify axial/equatorial protons in the diazepane ring .

- IR : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm) and NH groups (~3300 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 204.27 g/mol for analogous compounds) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly or drug design?

Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like or interactions. For example, the NH group in the diazepane ring forms hydrogen bonds with carbonyl oxygens, stabilizing the crystal lattice. These interactions are critical for predicting solubility, stability, and receptor binding in pharmacological studies .

Q. What computational methods are suitable for modeling the puckering dynamics of the 1,4-diazepane ring?

- Cremer-Pople Parameters : Define ring puckering amplitude () and phase angle () to quantify non-planarity .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental (SC-XRD) and theoretical bond lengths/angles .

- Molecular Dynamics (MD) : Simulate pseudorotation barriers in solution or protein-bound states .

Q. How should researchers address contradictions in biological activity data for this compound derivatives?

- Dose-Response Analysis : Validate receptor affinity (e.g., GABA) using radioligand binding assays across multiple concentrations .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to resolve discrepancies in IC values .

- Statistical Validation : Apply ANOVA or Bayesian modeling to assess reproducibility across independent studies .

Q. What strategies improve the resolution of disordered regions in this compound crystal structures?

- Occupancy Refinement : Use SHELXL to model alternative conformations (e.g., split positions for flexible substituents) .

- Twinned Data : Apply HKLF5 format in SHELX for twin-law correction in cases of pseudo-merohedral twinning .

- Low-Temperature Data Collection : Reduce thermal motion by cooling crystals to 100 K, enhancing electron density maps .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.